Antimycobacterial Activity Gap: 6-Chloro Substitution Reduces M. tuberculosis H37Rv Potency 4-Fold vs. the Des-Chloro Parent
Direct head-to-head comparison within the same study demonstrates that the 6-chloro substituent attenuates antimycobacterial potency. The target compound (compound 2) shows MIC = 8 mg·L⁻¹ against M. tuberculosis H37Rv, whereas its direct des-chloro analog N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide (compound 1) achieves MIC = 2 mg·L⁻¹—a 4-fold potency differential [1]. The standard drug pyrazinamide (PZA) was equipotent to the target compound under identical conditions (MIC = 8 mg·L⁻¹) [1].
| Evidence Dimension | MIC against Mycobacterium tuberculosis H37Rv (Šula's semisynthetic medium, pH 5.5, 37 °C, microdilution panel method, read at 7–14 days) |
|---|---|
| Target Compound Data | MIC = 8 mg·L⁻¹ |
| Comparator Or Baseline | N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide (des-chloro analog, cpd 1): MIC = 2 mg·L⁻¹; Pyrazinamide (PZA): MIC = 8 mg·L⁻¹ |
| Quantified Difference | Target is 4-fold less potent than des-chloro analog (8 vs. 2 mg·L⁻¹); equipotent to PZA |
| Conditions | M. tuberculosis H37Rv; Šula's semisynthetic medium, pH 5.5, 37 °C; MIC determined after 7 and 14 days; DMSO as solvent [1] |
Why This Matters
Procurement selection must account for a 4-fold potency differential between the 6-chloro and des-chloro congeners; the 6-chloro compound is not the optimal choice for maximum antimycobacterial potency but offers differentiated lipophilicity and synthetic handle utility.
- [1] Doležal M, Zitko J, Kešetovičová D, Kuneš J, Svobodová M. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules. 2009;14(10):4180-4189. doi:10.3390/molecules14104180 View Source
